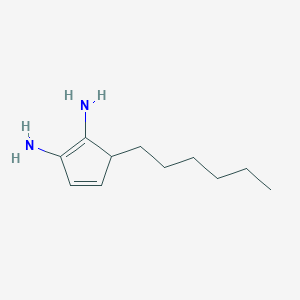
1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea is a synthetic organic compound characterized by its unique structure, which includes a difluorophenyl group, a furan ring, and a pyridine moiety linked through a urea functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Urea Linkage: This can be achieved by reacting an isocyanate derivative of the difluorophenyl group with an amine derivative of the pyridine-furan moiety under controlled conditions.
Coupling Reactions: The pyridine and furan rings are often introduced through coupling reactions such as Suzuki or Heck coupling, which require palladium catalysts and specific reaction conditions (e.g., temperature, solvents).
Industrial Production Methods: Industrial production may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing high-throughput screening for reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro groups (if present) on the aromatic rings can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen atoms on the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products: The major products formed depend on the specific reactions and conditions used. For example, oxidation of the furan ring yields furanones, while reduction of nitro groups yields corresponding amines.
Aplicaciones Científicas De Investigación
1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea exerts its effects involves interaction with molecular targets such as enzymes or receptors. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the furan and pyridine rings can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparación Con Compuestos Similares
1-(2,6-Difluorophenyl)-3-(pyridin-3-yl)urea: Lacks the furan ring, which may affect its binding properties and biological activity.
1-(2,6-Difluorophenyl)-3-((6-(thiophen-3-yl)pyridin-3-yl)methyl)urea: Contains a thiophene ring instead of a furan ring, which can influence its chemical reactivity and interactions with biological targets.
Uniqueness: 1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea is unique due to the presence of both furan and pyridine rings, which provide a distinct set of chemical and biological properties. The difluorophenyl group further enhances its potential for specific interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
1-(2,6-difluorophenyl)-3-[[6-(furan-3-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2/c18-13-2-1-3-14(19)16(13)22-17(23)21-9-11-4-5-15(20-8-11)12-6-7-24-10-12/h1-8,10H,9H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAXOMOELFVBAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC2=CN=C(C=C2)C3=COC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2785519.png)
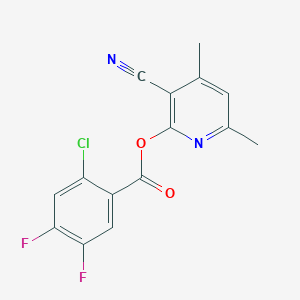
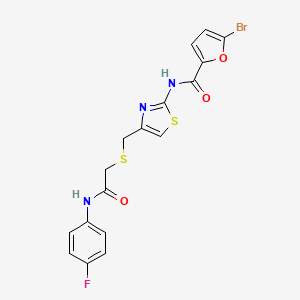
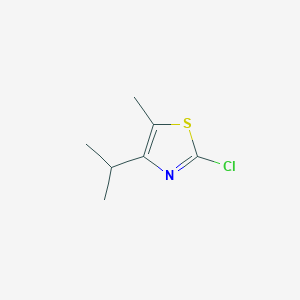
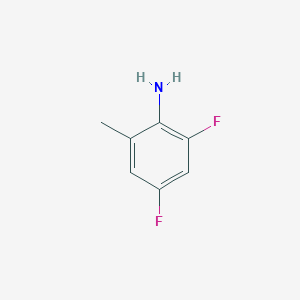
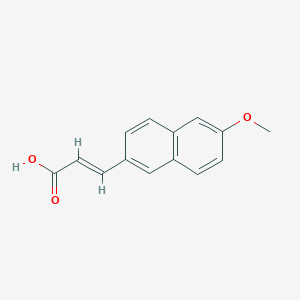
![(E)-1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B2785526.png)
![2-{2-[(2-{[3-Cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}-2-(methoxyimino)acetic acid](/img/structure/B2785528.png)
![N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-5-nitrofuran-2-carboxamide](/img/new.no-structure.jpg)
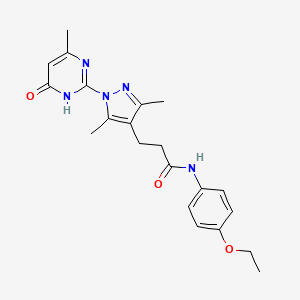

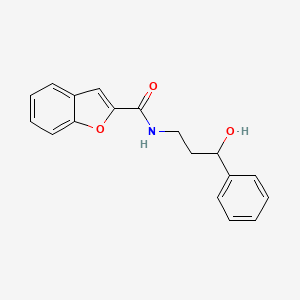
![N,N-diethyl-2-oxo-1-(thiophene-2-carbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2785541.png)
